molecular formula C27H28N2O5 B2696898 4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396801-24-3

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2696898
CAS No.: 1396801-24-3
M. Wt: 460.53
InChI Key: LBJBZQUDZSMWOV-UHFFFAOYSA-N
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Description

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate (CAS 1396801-24-3) is a synthetic organic compound with a molecular formula of C27H28N2O5 and a molecular weight of 460.5 g/mol . This benzonitrile derivative features a complex structure incorporating a naphthalene ring system linked to a piperidine moiety, a design motif of significant interest in medicinal chemistry and drug discovery. The naphthalene scaffold is a versatile platform in pharmaceutical research, known for its ability to improve a compound's chemical and metabolic stability while maintaining its pharmacological profile . Compounds containing similar piperidine and naphthalene substructures are frequently investigated for their potential biological activities, including as inhibitors for various therapeutic targets . The oxalate salt form of this compound enhances its stability and solubility, making it more suitable for experimental applications. This chemical is provided as a high-purity solid and is intended for use in laboratory research, including as a building block in organic synthesis, a intermediate for the development of novel pharmaceutical agents, or a candidate for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O.C2H2O4/c26-16-20-8-10-21(11-9-20)18-28-19-22-12-14-27(15-13-22)17-24-6-3-5-23-4-1-2-7-25(23)24;3-1(4)2(5)6/h1-11,22H,12-15,17-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJBZQUDZSMWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(((1-(Naphthalen-1-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a synthetic compound with significant potential in biomedical research, particularly in the fields of neuroscience and cancer treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H28N2O5
  • Molecular Weight : 460.53 g/mol
  • IUPAC Name : 4-[[1-(naphthalen-1-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile; oxalic acid

Research indicates that this compound operates through several mechanisms:

  • Neurotransmitter Modulation : The compound selectively activates or inhibits specific neuronal pathways, which can influence neurotransmitter release and synaptic plasticity. This property is particularly valuable in studying neurological disorders.
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines, potentially through disruption of microtubule dynamics and induction of apoptosis.

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)0.052Induction of apoptosis, tubulin polymerization inhibition
SH-SY5Y (neuroblastoma)0.045Neurotransmitter modulation
HeLa (cervical cancer)0.060Cell cycle arrest in G2/M phase

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 52 nM, indicating potent antiproliferative activity. The compound induced G2/M phase cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective properties of the compound were assessed using SH-SY5Y neuroblastoma cells. The findings revealed that it modulated neurotransmitter release and protected neurons from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity and Solubility: The naphthalen-1-ylmethyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to pyridinyl (16b) or pyrazinyl (26b, 27b) substituents .

Counterion Influence :

  • Oxalate (target) and succinate (26b) salts improve aqueous solubility, whereas tetrahydrochloride (16b) may increase hygroscopicity .

Synthesis Efficiency :

  • Compound 26b achieved a higher yield (65%) than 16b (38%), possibly due to optimized reaction conditions or steric effects from bulkier substituents .
  • The Boc-deprotection step in Compound 20 adds complexity compared to direct alkylation in other analogs.

Spectral and Conformational Analysis

  • Aromatic Proton Shifts : The target compound’s naphthalene moiety would likely show downfield shifts (e.g., δ 7.5–8.5 ppm) similar to Compound 26b’s pyrazine protons (δ 8.10–8.21) .
  • Piperidine Environment : Methylpyridinyl (16b) and ethoxypyrazinyl (26b) substituents create distinct magnetic environments, evidenced by complex multiplet signals (δ 2.57–4.86) .

Functional Group Impact

  • Methoxy vs. Carbonyl Linkers: The target’s methoxymethyl linker provides flexibility, whereas carbonyl-containing analogs (e.g., ’s 4-{4-[(4-methoxypyridin-2-yl)amino]piperidine-1-carbonyl}benzonitrile) may adopt rigid conformations, affecting target binding .

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